N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide is a complex organic compound that features a benzodioxole ring, a dimethylamino phenyl group, and a tetrahydroisoquinoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole ring, followed by the introduction of the dimethylamino phenyl group and the tetrahydroisoquinoline moiety. Common reactions include nucleophilic substitution, amide bond formation, and catalytic hydrogenation.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures are often studied for their potential pharmacological activities. They may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential. They could serve as lead compounds in drug discovery programs aimed at treating various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In industry, these compounds may find applications in the development of new materials, agrochemicals, or as additives in various products.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives, dimethylamino phenyl compounds, and tetrahydroisoquinoline analogs. Examples include:
- 1,3-Benzodioxole-5-carboxylic acid derivatives
- 4-(Dimethylamino)phenyl derivatives
- 1,2,3,4-Tetrahydroisoquinoline derivatives
Uniqueness
The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its individual components or other similar compounds.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O4/c1-31(2)23-10-7-20(8-11-23)24(32-14-13-19-5-3-4-6-21(19)17-32)16-29-27(33)28(34)30-22-9-12-25-26(15-22)36-18-35-25/h3-12,15,24H,13-14,16-18H2,1-2H3,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMKPBPFYUMGBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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